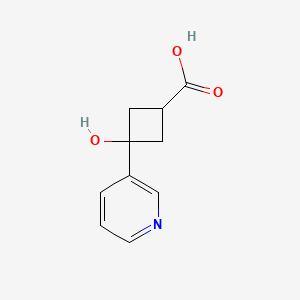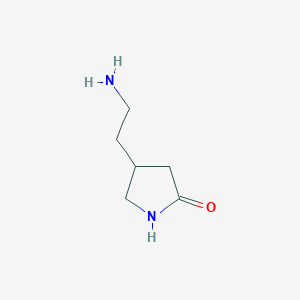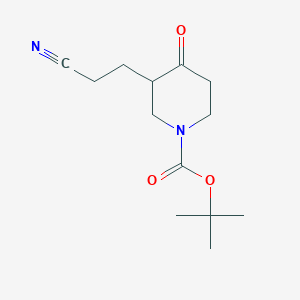
(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride
Descripción general
Descripción
(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride, commonly referred to as “2R-AIPH”, is a synthetic compound that has been widely studied for its potential medicinal and industrial applications. It is a white crystalline solid that is soluble in water and has a melting point of 162-164°C. 2R-AIPH has been used in a variety of scientific studies due to its unique properties, such as its ability to act as a ligand for certain proteins, as well as its potential to act as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
Polymorphism and Analytical Characterization
Research on polymorphism and analytical characterization of related compounds highlights the challenges and techniques in identifying and characterizing different polymorphic forms. For example, a study by Vogt et al. (2013) investigated two polymorphic forms of a closely related investigational pharmaceutical compound. Through capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies, subtle structural differences between the forms were identified, underscoring the complexity of analytical characterization in pharmaceutical development Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013). Crystal Growth & Design.
Synthetic Methodologies
Advancements in synthetic methodologies for compounds with the isoindolinone structure are critical for pharmaceutical and chemical research. For instance, Sato et al. (1986) described a convenient synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, showcasing a selective alkylation process. This work provides a foundation for synthesizing structurally related compounds, which can be applied in the development of new pharmaceuticals or materials Sato, R., Senzaki, T., Goto, T., & Saito, M. (1986). Bulletin of the Chemical Society of Japan.
Conformational Analysis
Conformational analysis of compounds similar to "(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride" can reveal insights into their structural dynamics and potential interactions with biological targets. Nitek et al. (2020) reported the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering a detailed view of their conformations and potential implications for their biological activities Nitek, W., Kania, A., Marona, H., Waszkielewicz, A., & Żesławska, E. (2020). Acta crystallographica. Section C, Structural chemistry.
Chemical Library Generation
The generation of structurally diverse chemical libraries is a pivotal aspect of drug discovery. Research by Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions, demonstrating a strategy to produce a wide array of compounds. This approach can be applied to the synthesis and exploration of isoindolinone derivatives for pharmaceutical screening Roman, G. (2013). Acta chimica Slovenica.
Novel Condensation Reactions
Exploring new chemical reactions can lead to the discovery of unique compounds with potential therapeutic value. Opatz and Ferenc (2004) discovered an unexpected three-component condensation reaction leading to the formation of amino (3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, representing a novel class of isoindolinones. This innovative chemistry could open avenues for the synthesis of novel isoindolinone derivatives with unique properties Opatz, T., & Ferenc, D. (2004). The Journal of organic chemistry.
Propiedades
IUPAC Name |
(2R)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWNTAEDLVSTJ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)










![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)